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Abstract
HJC0152 is a potent and orally bioavailable small molecule inhibitor of Signal Transducer and

Activator of Transcription 3 (STAT3).[1][2][3][4] Developed as an O-alkylamino-tethered

derivative of niclosamide, HJC0152 exhibits significantly improved aqueous solubility and a

favorable pharmacokinetic profile, positioning it as a promising therapeutic candidate for a

variety of human cancers.[5][6] This technical guide provides a comprehensive overview of the

chemical structure, physicochemical properties, and biological activity of HJC0152, including

detailed experimental protocols and a summary of its mechanism of action.

Chemical Structure and Physicochemical Properties
HJC0152 is a synthetic compound with a well-defined chemical structure. Its development was

aimed at overcoming the poor solubility and bioavailability of its parent compound, niclosamide,

while retaining or enhancing its STAT3 inhibitory activity.[5][6]
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Property Value

IUPAC Name
2-(2-Aminoethoxy)-5-chloro-N-(2-chloro-4-

nitrophenyl)benzamide hydrochloride[7]

Synonyms HJC 0152, HJC-0152[7]

CAS Number 1420290-99-8 (hydrochloride salt)[1][2][3][7]

Molecular Formula C₁₅H₁₄Cl₃N₃O₄[4][7]

Molecular Weight 406.64 g/mol [4][7]

SMILES

O=C(NC1=CC=C(--INVALID-LINK--

=O)C=C1Cl)C2=CC(Cl)=CC=C2OCCN.[H]Cl[1]

[2]

Physicochemical Properties

Property Value

Appearance Solid powder[2][7]

Purity >99% by HPLC[7]

Solubility Soluble in DMSO[3][7]

Storage
Room temperature for months, or -20°C for 3

years[7]

Biological Activity and Mechanism of Action
HJC0152 exerts its potent anti-cancer effects primarily through the inhibition of the STAT3

signaling pathway. STAT3 is a transcription factor that is constitutively activated in a wide range

of human cancers and plays a crucial role in tumor cell proliferation, survival, invasion, and

angiogenesis.

Mechanism of Action: STAT3 Inhibition
HJC0152 inhibits the activation of STAT3 by preventing its phosphorylation at the critical

tyrosine 705 (Tyr705) residue.[6][8] This phosphorylation event is essential for the dimerization,
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nuclear translocation, and DNA binding of STAT3, which in turn activates the transcription of its

downstream target genes. By blocking this initial activation step, HJC0152 effectively shuts

down the entire STAT3 signaling cascade.

The inhibition of STAT3 signaling by HJC0152 leads to the downregulation of various

oncogenic proteins, including:

c-Myc: A proto-oncogene that drives cell proliferation.[6]

Cyclin D1: A key regulator of the cell cycle.[1][6]

Survivin and Mcl-1: Anti-apoptotic proteins that promote cell survival.[6]
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HJC0152 Mechanism of Action: STAT3 Signaling Pathway
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HJC0152 inhibits STAT3 phosphorylation, blocking downstream signaling.
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In Vitro Anti-Cancer Activity
HJC0152 has demonstrated potent anti-proliferative and pro-apoptotic activity across a range

of cancer cell lines, including those from breast, head and neck, gastric, and non-small-cell

lung cancers.

Summary of In Vitro Activity

Cancer Type Cell Line(s) Key Findings Reference(s)

Head and Neck

Squamous Cell

Carcinoma (HNSCC)

SCC25, CAL27

Inhibition of cell

proliferation, induction

of G0/G1 cell cycle

arrest, and apoptosis.

[5]

[5]

Gastric Cancer AGS, MKN45

Inhibition of cell

growth and colony

formation, induction of

apoptosis.[6][9]

[6][9]

Glioblastoma U87, U251, LN229

Suppression of

proliferation and

motility, induction of

apoptosis.[8]

[8]

Non-Small-Cell Lung

Cancer (NSCLC)
A549, H460

Reduction in cell

proliferation,

promotion of ROS

generation, and

induction of apoptosis.

[10]

[10]

Breast Cancer MDA-MB-231

Inhibition of STAT3

promoter activity,

induction of cleaved

caspase-3, and

downregulation of

cyclin D1.[1]

[1]
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In Vivo Anti-Tumor Efficacy
Preclinical studies in xenograft animal models have confirmed the anti-tumor efficacy of

HJC0152. Both intraperitoneal (i.p.) and oral (p.o.) administration of HJC0152 have been

shown to significantly suppress tumor growth without significant toxicity.

Summary of In Vivo Efficacy

Cancer Type Animal Model Dosing Key Findings Reference(s)

Head and Neck

Squamous Cell

Carcinoma

Orthotopic

mouse model

(SCC25)

7.5 mg/kg, i.p.

Significant

reduction in

tumor growth

and invasion.[5]

[5]

Gastric Cancer

Nude mice

xenograft

(MKN45)

7.5 mg/kg

Significant

reduction in

tumor volume

and weight.[11]

[11]

Glioblastoma
U87 xenograft

tumor model
Not specified

Potent

suppressive

effect on tumor

growth.[8]

[8]

Non-Small-Cell

Lung Cancer

A549 xenograft

model
7.5 mg/kg/day

Significant

retardation of

tumor growth

rate.[12]

[12]

Breast Cancer

MDA-MB-231

xenograft model

(nude mice)

2.5 and 7.5

mg/kg, i.p.

Significant

suppression of

tumor growth.[1]

[1]

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

biological activity of HJC0152.
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Cell Viability Assay (MTT Assay)
Experimental Workflow: MTT Cell Viability Assay

1. Seed cells in 96-well plates

2. Incubate for 24h

3. Treat with HJC0152 or DMSO (control)

4. Incubate for specified duration (e.g., 24, 48, 72h)

5. Add MTT reagent

6. Incubate for 4h

7. Dissolve formazan crystals with DMSO

8. Measure absorbance at 490 nm

9. Calculate cell viability (%)
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Workflow for assessing cell viability after HJC0152 treatment.

Protocol:

Seed cancer cells (e.g., SCC25, CAL27, AGS, MKN45) into 96-well plates at a density of

5,000 cells/well and incubate for 24 hours.[5]

Treat the cells with various concentrations of HJC0152 (e.g., 0.1 to 10 µmol/L) or DMSO as

a vehicle control.[5]

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[9]

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

[10]

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 490 nm using a microplate reader.

Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
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Experimental Workflow: Annexin V/PI Apoptosis Assay

1. Seed cells in 6-well plates

2. Treat with HJC0152 or DMSO (control) for 24h

3. Harvest cells (including supernatant)

4. Wash cells with cold PBS

5. Resuspend cells in Annexin V binding buffer

6. Add Annexin V-FITC and Propidium Iodide (PI)

7. Incubate for 15 min in the dark at room temperature

8. Analyze by flow cytometry

Click to download full resolution via product page

Workflow for detecting apoptosis using Annexin V and PI staining.

Protocol:
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Seed cells in 6-well plates and treat with HJC0152 at the desired concentrations for 24

hours.[6][11]

Harvest the cells, including both adherent and floating cells.

Wash the cells twice with cold PBS.

Resuspend the cells in 1X Annexin V binding buffer.

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[6][11]

Incubate the cells for 15 minutes at room temperature in the dark.[11]

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Western Blotting for STAT3 Phosphorylation
Protocol:

Treat cells with HJC0152 for the indicated times and concentrations.

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Determine the protein concentration of the lysates using a BCA assay.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total

STAT3 overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at

room temperature.

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Pharmacokinetics and Oral Bioavailability
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A key advantage of HJC0152 is its improved pharmacokinetic profile compared to niclosamide,

particularly its enhanced aqueous solubility and oral bioavailability.[5] In vivo studies in mice

have demonstrated that HJC0152 is orally bioavailable and can achieve therapeutic

concentrations in plasma and tumor tissue.[1] While specific pharmacokinetic parameters such

as Cmax, Tmax, and half-life are not extensively detailed in the currently available literature,

the consistent in vivo efficacy observed with oral administration underscores its potential as a

clinically translatable agent.

Conclusion
HJC0152 is a promising novel STAT3 inhibitor with significant anti-cancer activity demonstrated

in a variety of preclinical models. Its mechanism of action is well-defined, involving the direct

inhibition of STAT3 phosphorylation, which leads to the suppression of key oncogenic signaling

pathways. The improved physicochemical properties of HJC0152, particularly its enhanced

solubility and oral bioavailability, make it a highly attractive candidate for further clinical

development. The detailed protocols provided in this guide should serve as a valuable resource

for researchers investigating the therapeutic potential of HJC0152 and other STAT3-targeting

agents.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://chemgood.com/product/444
https://pmc.ncbi.nlm.nih.gov/articles/PMC6511646/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6511646/
https://www.dovepress.com/hjc0152-a-novel-stat3-inhibitor-with-promising-anti-tumor-effect-in-ga-peer-reviewed-fulltext-article-CMAR
https://pmc.ncbi.nlm.nih.gov/articles/PMC7106968/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7106968/
https://pdfs.semanticscholar.org/e975/315c5a0c77d55cd95b082f5e84437fb846e1.pdf
https://www.researchgate.net/figure/HJC0152-exhibits-antitumour-activity-in-an-in-vivo-model-of-lung-cancer-A-Mice-bearing_fig6_339058456
https://www.benchchem.com/product/b10775985#the-chemical-structure-and-properties-of-hjc0152
https://www.benchchem.com/product/b10775985#the-chemical-structure-and-properties-of-hjc0152
https://www.benchchem.com/product/b10775985#the-chemical-structure-and-properties-of-hjc0152
https://www.benchchem.com/product/b10775985#the-chemical-structure-and-properties-of-hjc0152
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10775985?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10775985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

